5,6-difluoro-2-methyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSKHZIAKGMOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5,6 Difluoro 2 Methyl 1h Benzo D Imidazole
Established Synthetic Pathways to 5,6-Difluoro-2-methyl-1H-benzo[d]imidazole
The synthesis of the this compound core relies on several well-established chemical reactions. These methods often involve the formation of the imidazole (B134444) ring onto a pre-functionalized difluorinated benzene (B151609) precursor.
Cyclization Reactions Utilizing Fluorinated Precursors
A primary strategy for synthesizing this compound involves the cyclization of appropriately substituted fluorinated precursors. This approach ensures the precise placement of the fluorine atoms on the benzene ring. A common precursor is 4,5-difluoro-1,2-phenylenediamine.
The synthesis can also begin with other fluorinated compounds. For instance, the condensation of Methyl-2-amino-5,6-diflorobenzoate with acetic anhydride (B1165640) yields the cyclic intermediate 2-methyl 5,6-diflorobenzo[d] nih.govrsc.org-oxazine-4-one. researchgate.netbiomedgrid.com This intermediate can then be further reacted to form the desired benzimidazole (B57391) structure. Another approach involves the reaction of o-phenylenediamines with fluorinated building blocks like hexafluoropropene. researchgate.net
Table 1: Examples of Fluorinated Precursors and Corresponding Reactions
| Precursor | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| 4,5-Difluoro-1,2-phenylenediamine | Acetic acid or derivative | This compound | General Method |
| Methyl-2-amino-5,6-diflorobenzoate | Acetic anhydride | 2-methyl 5,6-diflorobenzo[d] nih.govrsc.org-oxazine-4-one | researchgate.netbiomedgrid.com |
| o-Phenylenediamine (B120857) | Hexafluoropropene | Fluorine-containing benzimidazoles | researchgate.net |
Palladium-Catalyzed C-H Amination and Cross-Coupling Strategies
Modern synthetic organic chemistry has increasingly utilized transition-metal catalysis, particularly palladium-catalyzed reactions, for the construction of heterocyclic compounds. These methods offer high efficiency and functional group tolerance. For fluorinated benzimidazoles, palladium-catalyzed C-H amination and cross-coupling reactions represent a powerful, albeit less traditional, synthetic tool.
This strategy can be applied in several ways:
Intramolecular C-H Amination: A suitably designed difluorinated aniline (B41778) derivative can undergo intramolecular C-H amination, where a palladium catalyst facilitates the formation of the N-C bond to close the imidazole ring.
Cross-Coupling Reactions: A pre-formed halogenated benzimidazole can be coupled with various partners. For instance, the palladium-catalyzed C-N cross-coupling between five-membered heterocyclic halides (like bromoimidazoles) and amines is a viable, though challenging, method for preparing aminoheterocycles. nih.gov Similarly, palladium-catalyzed intramolecular cross-coupling reactions between aryl iodides and allyl moieties have been used to synthesize various carbo- and heterocycles. organic-chemistry.org
While specific examples for the direct synthesis of this compound using these methods are not extensively documented, the general applicability of palladium catalysis to C-N bond formation makes it a highly relevant and potential pathway. nih.govrsc.org
Condensation Reactions of o-Phenylenediamines with Aldehydes and Carboxylic Acids
The most classic and widely used method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. mdpi.comorientjchem.org This approach, known as the Phillips-Ladenburg reaction when using carboxylic acids, is a robust method for creating the 2-substituted benzimidazole core. semanticscholar.org
To synthesize this compound, 4,5-difluoro-1,2-phenylenediamine is the key starting material.
With Carboxylic Acids: The reaction with acetic acid, typically under acidic conditions and with heating, leads to the direct formation of the target compound through a dehydration-cyclization process. orientjchem.orgresearchgate.net Various catalysts, such as p-toluenesulfonic acid, can be employed to facilitate the reaction. orientjchem.orgresearchgate.net
With Aldehydes: Condensation with acetaldehyde (B116499) requires an oxidative cyclodehydrogenation step. mdpi.com This reaction is often performed as a one-pot synthesis and can be promoted by a wide range of catalysts and oxidants. nih.goviosrjournals.orgresearchgate.net
Table 2: Catalysts and Conditions for Condensation Reactions
| Reactant | Catalyst/Conditions | Key Features | Reference(s) |
|---|---|---|---|
| Carboxylic Acid | p-Toluenesulfonic acid | Efficient, high yield | orientjchem.orgresearchgate.net |
| Carboxylic Acid | Ammonium chloride | Environmentally benign | semanticscholar.orgnih.gov |
| Aldehyde | Supported Gold Nanoparticles | Mild conditions, high yields | mdpi.com |
| Aldehyde | Sodium metabisulfite (B1197395) | Inexpensive, non-toxic oxidant | elsevierpure.comias.ac.in |
Role of Oxidizing Agents in Benzimidazole Synthesis, e.g., Sodium Metabisulfite
When aldehydes are used as the one-carbon source in benzimidazole synthesis, the reaction proceeds through an intermediate Schiff base, which must be oxidized to form the aromatic imidazole ring. The choice of oxidizing agent is crucial for the reaction's efficiency, cost, and environmental impact.
Sodium metabisulfite (Na₂S₂O₅) has emerged as a particularly useful reagent in this context. elsevierpure.comias.ac.injst.go.jp It is an inexpensive, stable, and non-toxic inorganic salt that functions as a mild oxidizing agent. elsevierpure.com The reaction mechanism involves the formation of sodium bisulfite (NaHSO₃) in the presence of water, which then forms an adduct with the aldehyde. nih.govacs.org This adduct readily reacts with the o-phenylenediamine, followed by cyclization and oxidation to yield the benzimidazole derivative. nih.govacs.orgnih.gov This one-pot procedure is often high-yielding and allows for easy product separation. ias.ac.in
Advanced Catalytic Approaches in the Synthesis of Fluorinated Benzimidazoles
Beyond traditional methods, advanced catalytic strategies are being developed to access complex fluorinated benzimidazoles, particularly those fused into larger polycyclic systems. These methods often offer unique reactivity and access to structures not easily obtained through conventional means.
Radical Cascade Cyclization for Fused Benzimidazole Systems
Radical cascade cyclizations have become a powerful tool for the rapid construction of complex molecular architectures. nih.gov These reactions involve the generation of a radical species that undergoes a series of intramolecular cyclizations, often terminating in an oxidation or trapping step to form the final product.
This approach is particularly valuable for synthesizing fluorinated, fused benzimidazole systems. nih.gov For example, a visible-light-promoted radical cyclization has been developed to synthesize difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. nih.gov This method proceeds without the need for a metal catalyst or photocatalyst, highlighting its environmental friendliness. nih.gov The reaction involves the generation of a difluoromethyl radical which adds to an alkene-tethered benzimidazole, initiating an intramolecular cyclization to form the fused system. nih.gov Other strategies include silver-mediated radical cascades for trifluoromethylthiolation/cyclization rsc.org and various methods for constructing benzimidazo[2,1-a]isoquinolin-6(5H)-ones. rsc.orgnih.gov These advanced methods provide efficient routes to novel fluorinated benzimidazole derivatives with significant potential in drug discovery. nih.govnih.gov
Metal-Catalyzed and Metal-Free Protocols for Imidazole Ring Formation
The formation of the imidazole ring in benzimidazole synthesis can be efficiently achieved through both metal-catalyzed and metal-free approaches. These methods offer various advantages concerning reaction conditions, yields, and environmental impact.
Metal-Catalyzed Protocols: A wide array of metal-based catalysts have been employed to facilitate the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids. These catalysts often activate the carbonyl group, making it more susceptible to nucleophilic attack by the diamine. rsc.orgsemanticscholar.org For the synthesis of this compound, a precursor like 4,5-difluoro-o-phenylenediamine would be reacted with acetic acid or a related C2 source. Various nano-catalysts, such as zinc oxide (ZnO-NPs), have proven effective in these cyclocondensation reactions, offering benefits like higher yields, shorter reaction times, and catalyst recyclability. semanticscholar.orgnih.gov Other notable metal catalysts include cobalt complexes for dehydrogenative coupling with primary alcohols, copper-based systems, and iron-containing nanoparticles. rsc.orgsemanticscholar.orgrsc.org The use of a nano-Ni(II)/Y zeolite catalyst under solvent-free conditions has also been reported for the condensation of o-phenylenediamines with orthoesters, providing good to excellent yields. rsc.org
| Catalyst System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| ZnO Nanoparticles | o-phenylenediamine, Aromatic Aldehydes | High yield, short reaction time, recyclable catalyst | semanticscholar.orgnih.gov |
| Co(II) Complex | Aromatic Diamine, Primary Alcohol | Dehydrogenative coupling, selective synthesis | rsc.org |
| Nano-Fe₂O₃ | 1,2-diamino benzenes, Aromatic Aldehydes | High efficiency, aqueous medium, recyclable | rsc.orgsemanticscholar.org |
| Al₂O₃/CuI/PANI nanocomposite | o-phenylenediamine, Aldehydes | Efficient synthesis of benzimidazoles | rsc.org |
| H₂O₂/TiO₂ P25 | 1,2-phenylenediamines, Aromatic Aldehydes | Excellent yields, solvent-free conditions | rsc.orgsemanticscholar.org |
Metal-Free Protocols: In an effort to develop more environmentally benign synthetic routes, several metal-free protocols have been established. These often rely on acid catalysis or the use of oxidizing agents to promote the cyclization and subsequent aromatization. Brønsted acids, such as p-toluenesulfonic acid, can effectively catalyze the condensation under solvent-free conditions. rsc.org An alternative approach involves the use of hypervalent iodine as an oxidant in a one-step process from phenylenediamines and aldehydes, which features mild conditions and short reaction times. organic-chemistry.org Another green chemistry approach utilizes D-glucose as a biorenewable C1 synthon for the oxidative cyclization with o-phenylenediamines in water. organic-chemistry.org
Base-Catalyzed Additions in Imidazole Synthesis
Base-catalyzed methods provide an alternative pathway for the formation of the benzimidazole ring. The base facilitates the nucleophilic attack of the amine on the carbonyl compound. Nanocrystalline magnesium oxide has been reported as an efficient and scalable solid base catalyst for the preparation of 2-substituted benzimidazoles, highlighting advantages such as mild reaction conditions and short reaction times. rsc.orgsemanticscholar.org The mechanism typically involves the deprotonation of the amino group of the o-phenylenediamine, enhancing its nucleophilicity towards the carbonyl carbon of the aldehyde or carboxylic acid derivative. This is followed by an intramolecular cyclization and dehydration to yield the final benzimidazole product.
Derivatization and Functionalization Strategies of this compound
Once the core structure of this compound is synthesized, it can undergo various chemical transformations to introduce new functional groups and modify its properties.
Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the substituents present. The two fluorine atoms at positions 5 and 6 are electron-withdrawing groups, which generally deactivate the ring towards EAS. youtube.com However, as halogens, they are ortho- and para-directors. youtube.com The fused imidazole ring system, on the other hand, is generally considered an activating group.
In this specific molecule, the only available positions for substitution on the benzene moiety are C4 and C7. The directing effects of the fluorine atoms at C5 and C6, along with the influence of the imidazole ring, will determine the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions. The fluorine at C5 directs ortho to C4 and C6, while the fluorine at C6 directs ortho to C5 and C7. Therefore, electrophilic attack is electronically favored at the C4 and C7 positions. Standard EAS reactions such as nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield a mixture of 4- and 7-substituted products. masterorganicchemistry.com
| Reaction | Reagents | Expected Product Position |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-nitro and 7-nitro derivatives |
| Bromination | Br₂, FeBr₃ | 4-bromo and 7-bromo derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl and 7-acyl derivatives |
| Sulfonation | SO₃, H₂SO₄ | 4-sulfonic acid and 7-sulfonic acid derivatives |
Nucleophilic Substitution Reactions Involving Amine Moieties
Nucleophilic substitution reactions can occur at different sites on the benzimidazole scaffold. While the molecule itself does not possess an exocyclic amine moiety, the nitrogen atoms within the imidazole ring are nucleophilic. Furthermore, the fluorinated benzene ring is susceptible to nucleophilic aromatic substitution (SₙAr).
The displacement of one of the fluorine atoms by a potent nucleophile, such as an amine, is a plausible derivatization strategy. The presence of two electron-withdrawing fluorine atoms and the fused heterocyclic ring activates the benzene nucleus towards SₙAr. Reactions with primary or secondary amines could lead to the formation of amino-substituted benzimidazole derivatives. Additionally, intramolecular SₙAr reactions have been demonstrated in related benzimidazole systems, where a nucleophile tethered to the imidazole nitrogen displaces an ortho-nitro group on a phenyl substituent. nih.gov This highlights the potential for similar cyclization strategies involving the fluoro-substituents.
Condensation Reactions for Imines and Related Derivatives
The 2-methyl group of this compound is a site for potential condensation reactions. This methyl group is weakly acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbon can then react with various electrophiles, most notably the carbonyl group of aldehydes and ketones. This reaction pathway allows for the extension of the side chain at the C2 position. For instance, condensation with aromatic aldehydes would yield styryl-benzimidazole derivatives, effectively creating a conjugated system that can have significant impacts on the molecule's electronic and photophysical properties.
Alkylation, Acylation, and Formylation at Heteroatom and Carbon Centers
The most common site for derivatization on the benzimidazole ring is the N-H group of the imidazole moiety. This nitrogen atom can be readily functionalized through alkylation, acylation, and formylation reactions.
Alkylation: N-alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base. nih.gov The base, such as sodium hydride (NaH), deprotonates the N-H to form the benzimidazolide (B1237168) anion, which then acts as a nucleophile. nih.gov A variety of alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and more complex side chains. nih.gov In this compound, alkylation will occur at the N1 position.
Acylation: Similarly, N-acylation can be performed using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an acyl group onto the imidazole nitrogen, forming an N-acylbenzimidazole.
Formylation: N-formylation introduces a formyl group (-CHO) onto the nitrogen atom. This can be accomplished using various formylating agents. Catalytic reduction of 2-aryl-5-cyano-1H-benzimidazoles using a Ni-Al alloy in formic acid has been shown to produce 2-aryl-5-formyl-1H-benzimidazoles, indicating that formylation can be achieved under specific reductive conditions. acs.orgnih.gov
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH) | N-Alkyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole |
| Acylation | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole |
| Benzylation | Benzyl bromide, Base (e.g., K₂CO₃) | N-Benzyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole |
Side Chain Modification for Structural Diversity
Structural diversity can be achieved by targeting two primary sites on the this compound molecule: the nucleophilic nitrogen atom of the imidazole ring and the C-H bonds of the 2-methyl group, which possess reactivity analogous to benzylic protons.
N-H Functionalization
The imidazole ring of benzimidazoles contains a secondary amine (N-H) that is readily deprotonated or can act as a nucleophile. This allows for a variety of substitution reactions, most commonly N-alkylation, to introduce diverse functional groups. The general strategy involves the reaction of this compound with an electrophile, such as an alkyl or benzyl halide, in the presence of a base. researchgate.net Phase-transfer catalysts may also be employed to facilitate the reaction. researchgate.net
For instance, the reaction of a 2-methyl benzimidazole with ethyl chloroacetate (B1199739) in the presence of sodium bicarbonate yields the corresponding ester, which can be further converted into hydrazides and other derivatives. nih.gov This approach allows for the introduction of long chains, functional groups, and various cyclic systems at the N-1 position, significantly expanding the chemical space for this class of compounds.
| Starting Material | Reagent/Electrophile | Base/Catalyst | Product |
|---|---|---|---|
| This compound | Benzyl chloride | Potassium carbonate (K₂CO₃) | 1-Benzyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole |
| This compound | Ethyl chloroacetate | Sodium bicarbonate (NaHCO₃) | Ethyl (5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetate |
| This compound | Propargyl bromide | Potassium carbonate (K₂CO₃) | 5,6-Difluoro-2-methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole |
| This compound | 2-(Bromomethyl)pyridine | Sodium hydride (NaH) | 5,6-Difluoro-2-methyl-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazole |
2-Methyl Group Functionalization
The methyl group at the 2-position of the benzimidazole ring is analogous to a benzylic position, and its C-H bonds can be functionalized, typically through free-radical pathways. One common transformation is free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN. This reaction yields a 2-(bromomethyl) derivative.
This brominated intermediate is a versatile electrophile, susceptible to nucleophilic substitution (S_N2) reactions. youtube.com It can react with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse side chains at the 2-position. This two-step sequence provides a powerful method for elaborating the core structure. For example, reaction with ammonia (B1221849) or primary amines can yield aminomethyl derivatives, while reaction with sodium cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. youtube.com
| Intermediate | Nucleophile | Reaction Type | Final Product |
|---|---|---|---|
| 2-(Bromomethyl)-5,6-difluoro-1H-benzo[d]imidazole | Ammonia (NH₃) | S_N2 Substitution | (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine |
| 2-(Bromomethyl)-5,6-difluoro-1H-benzo[d]imidazole | Sodium hydroxide (B78521) (NaOH) | S_N2 Substitution | (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanol |
| 2-(Bromomethyl)-5,6-difluoro-1H-benzo[d]imidazole | Sodium cyanide (NaCN) | S_N2 Substitution | 2-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)acetonitrile |
| 2-(Bromomethyl)-5,6-difluoro-1H-benzo[d]imidazole | Piperidine | S_N2 Substitution | 5,6-Difluoro-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole |
Advanced Spectroscopic and Structural Elucidation Studies of 5,6 Difluoro 2 Methyl 1h Benzo D Imidazole
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5,6-difluoro-2-methyl-1H-benzo[d]imidazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment.
The ¹H-NMR spectrum provides information about the number of different types of protons and their electronic environments. In the case of this compound, the spectrum is characterized by signals in the aromatic, methyl, and imino regions.
Due to rapid proton exchange, the N-H proton of the imidazole (B134444) ring often appears as a broad singlet in the downfield region, typically between δ 12.0 and 13.0 ppm, and its exact position can be sensitive to solvent and concentration. The methyl group (-CH₃) at the C2 position is expected to produce a sharp singlet at approximately δ 2.5 ppm.
The aromatic region is of particular interest due to the influence of the fluorine substituents. The two aromatic protons, H-4 and H-7, are chemically equivalent in a fast tautomeric exchange but would be distinct if the exchange is slow. They are coupled to the adjacent fluorine atoms. The signal for these protons is anticipated to appear as a triplet or a doublet of doublets around δ 7.4-7.6 ppm due to coupling with the fluorine at C-5 and C-6, respectively, as well as potential proton-proton coupling. The symmetry of the 5,6-difluoro substitution pattern simplifies the aromatic region compared to asymmetrically substituted benzimidazoles.
Predicted ¹H-NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~12.5 | broad singlet | N-H |
| ~7.5 | t / dd | H-4, H-7 |
| ~2.5 | singlet | C2-CH₃ |
The C2 carbon, bonded to two nitrogen atoms and the methyl group, is expected to resonate significantly downfield, typically in the range of δ 150-155 ppm. The methyl carbon itself would appear far upfield, around δ 15 ppm.
The carbons directly bonded to fluorine (C-5 and C-6) will show the most dramatic effect. Their signals are expected to be in the δ 145-150 ppm range and will appear as doublets due to strong one-bond carbon-fluorine coupling (¹JCF). The quaternary carbons of the fused benzene (B151609) ring (C-3a and C-7a) are predicted to be in the δ 135-140 ppm region. The C-4 and C-7 carbons, adjacent to the fluorine-substituted carbons, would resonate around δ 100-105 ppm, showing the shielding effect of the para-fluorine atom and appearing as doublets due to two-bond carbon-fluorine coupling (²JCF).
Predicted ¹³C-NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~152 | C-2 |
| ~148 (d, ¹JCF) | C-5, C-6 |
| ~138 | C-3a, C-7a |
| ~102 (d, ²JCF) | C-4, C-7 |
| ~15 | C2-CH₃ |
To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.5 ppm) to the methyl carbon signal (~15 ppm). It would also show correlations between the aromatic proton signals (H-4/H-7 at ~7.5 ppm) and their corresponding carbon signals (C-4/C-7 at ~102 ppm).
HMBC: This experiment reveals longer-range correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and linking different parts of the molecule. Key expected HMBC correlations would include:
A correlation from the methyl protons (~2.5 ppm) to the C-2 carbon (~152 ppm) and the C-3a/C-7a carbons (~138 ppm).
Correlations from the aromatic protons H-4/H-7 (~7.5 ppm) to the quaternary carbons C-3a/C-7a (~138 ppm) and the fluorinated carbons C-5/C-6 (~148 ppm), confirming the arrangement of the benzene ring.
Computational chemistry provides a powerful method for predicting NMR spectra, which can then be compared with experimental data to confirm structural assignments. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating the NMR chemical shifts of organic molecules. nih.govnih.gov
For this compound, DFT-GIAO calculations would be performed to optimize the molecular geometry and then compute the ¹H and ¹³C chemical shifts. nih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a predicted spectrum that can aid in the assignment of complex experimental spectra and resolve ambiguities, particularly in distinguishing between isomers. nih.gov Such calculations are also valuable for conformational analysis and understanding how structural changes affect the electronic environment of the nuclei.
Mass Spectrometric Investigations
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). nih.govthermofisher.comuni-hohenheim.de This precision allows for the unambiguous determination of a molecule's elemental composition.
For this compound (C₈H₆F₂N₂), the theoretical exact mass of the neutral molecule is 168.0553. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as the protonated species, [M+H]⁺. The calculated exact mass for this ion provides a unique value that distinguishes it from other compounds with the same nominal mass.
HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₈H₇F₂N₂⁺ | 169.0631 |
Experimental measurement of the m/z value for the protonated molecule that matches the calculated exact mass to within 5 ppm would provide definitive confirmation of the elemental formula C₈H₆F₂N₂. nih.gov
Fragmentation Pattern Analysis and Proposed Mechanisms
The analysis of the mass spectrum of this compound, guided by electron impact mass spectrometry (EI-MS) studies on analogous benzimidazole (B57391) derivatives, allows for the proposal of characteristic fragmentation pathways. journalijdr.comjournalijdr.com The fragmentation of the benzimidazole nucleus is a principal process in the mass spectra of these compounds. journalijdr.com For this compound, the molecular ion peak (M+) is expected to be prominent. Subsequent fragmentation would likely proceed through several key pathways involving the substituents and the heterocyclic ring system.
A primary fragmentation event anticipated is the loss of a hydrogen radical (H•) from the methyl group at the C2 position to form a stable [M-1]+ cation. Alternatively, the cleavage of the methyl radical (•CH3) itself can occur, leading to the formation of the [M-15]+ ion.
Another significant fragmentation route for benzimidazole derivatives involves the cleavage of the imidazole ring. researchgate.netsemanticscholar.orgmjcce.org.mk This can be initiated by the loss of hydrogen cyanide (HCN) from the imidazole moiety, a common fragmentation for nitrogen-containing heterocyclic compounds. This would result in an ion corresponding to [M-27]+. Further fragmentation of the benzimidazole core can occur, although ring opening of the imidazole portion is not typically observed as a major route. nih.gov The presence of fluorine atoms on the benzene ring is expected to direct fragmentation pathways, potentially involving the elimination of hydrogen fluoride (B91410) (HF) or fluorine radicals (F•) at higher energies, although this is generally less favorable than the loss of substituents from the imidazole ring.
Proposed Fragmentation Pathways for this compound:
Pathway A: Loss of a hydrogen radical from the 2-methyl group to form the [M-H]+ ion.
Pathway B: Ejection of the 2-methyl radical to yield the [M-CH3]+ ion.
Pathway C: Elimination of a neutral molecule of hydrogen cyanide (HCN) from the imidazole ring, leading to the [M-HCN]+ fragment.
Pathway D: Complex rearrangements followed by the expulsion of small molecules such as C2H2. journalijdr.com
These proposed mechanisms are based on the established fragmentation behavior of the benzimidazole scaffold, where the primary cleavages are centered around the imidazole ring and its substituents. journalijdr.comresearchgate.net
Vibrational Spectroscopy (FT-IR)
N-H Stretching: The N-H stretching vibration in the imidazole ring of benzimidazole derivatives typically appears as a broad band in the region of 3300-3500 cm⁻¹. acgpubs.orgsapub.org This broadening is often indicative of intermolecular hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range. mdpi.com The aliphatic C-H stretching vibrations corresponding to the methyl group at the C2 position are anticipated to appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic system typically result in a series of sharp bands in the 1400–1630 cm⁻¹ region. sapub.orgresearchgate.net The C=N stretching frequency in benzimidazoles is a key characteristic band. researchgate.net
C-F Stretching: The presence of two fluorine atoms on the benzene ring will give rise to strong absorption bands corresponding to C-F stretching vibrations. These are typically observed in the 1000–1350 cm⁻¹ range.
In-Plane and Out-of-Plane Bending: The fingerprint region, below 1400 cm⁻¹, contains a wealth of information, including C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. C-H in-plane bending vibrations for substituted benzenes are generally found between 1000 cm⁻¹ and 1330 cm⁻¹. researchgate.net
The following table summarizes the expected characteristic FT-IR absorption frequencies for this compound.
| Frequency Range (cm⁻¹) | Assignment | Source |
| 3300 - 3500 | N-H stretching (imidazole ring) | acgpubs.orgsapub.org |
| 3000 - 3100 | Aromatic C-H stretching | mdpi.com |
| 2900 - 3000 | Aliphatic C-H stretching (methyl group) | acgpubs.org |
| 1500 - 1630 | C=N stretching (imidazole ring) | sapub.orgresearchgate.net |
| 1400 - 1600 | C=C aromatic stretching | sapub.orgmdpi.com |
| 1000 - 1350 | C-F stretching | nih.gov |
| 1000 - 1330 | C-H in-plane bending | researchgate.net |
Electronic Spectroscopy and Photophysical Properties
The electronic absorption and emission properties of this compound are dictated by the π-conjugated system of the benzimidazole core. UV-Vis absorption spectra of benzimidazole derivatives typically exhibit strong absorption bands in the ultraviolet region, which are assigned to π→π* electronic transitions. mdpi.comresearchgate.net For the parent 1H-benzimidazole, absorption maxima are observed around 243 nm, 274 nm, and 279 nm. researchgate.net
The introduction of substituents on the benzimidazole ring system can modulate the photophysical properties. researchgate.net The methyl group at the C2 position and the two fluorine atoms at the C5 and C6 positions are expected to influence the absorption and emission wavelengths. The fluorine atoms, being highly electronegative, can lead to shifts in the absorption maxima. nih.gov Many benzimidazole derivatives are known to be fluorescent, emitting light typically in the blue region of the spectrum upon excitation. researchgate.net The fluorescence arises from the relaxation of the excited singlet state (S₁) to the ground state (S₀).
A deeper understanding of the electronic transitions is achieved by correlating experimental spectra with theoretical calculations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govacs.org These computational methods are effective in predicting the electronic structure and optical properties of benzimidazole derivatives. nih.gov
The primary electronic transitions observed in the UV-Vis spectrum correspond to excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby molecular orbitals. mdpi.com For benzimidazole systems, these orbitals are typically of π character, localized over the conjugated ring system. Theoretical calculations can predict the energies of these transitions (λmax) and their oscillator strengths, which correlate with the intensity of the absorption bands. acs.org Comparing experimental and computed absorption-emission properties helps to validate the theoretical models and provide detailed insight into the nature of the electronic excitations. nih.gov For instance, studies on related compounds have shown good agreement between experimental absorption maxima and values computed using functionals like B3LYP and M06. acs.org The fluorine substituents are expected to lower the HOMO and LUMO energy levels, potentially affecting the HOMO-LUMO gap and thus the absorption and emission characteristics.
| Property | Expected Range/Value | Basis from Analogous Compounds | Source |
| Absorption λmax | ~240 - 290 nm | π→π* transitions in the benzimidazole core | nih.govmdpi.com |
| Emission λmax | Blue region (~400-450 nm) | Fluorescence from S₁→S₀ relaxation | researchgate.net |
| Major Electronic Transition | HOMO → LUMO | π→π* character | mdpi.commdpi.com |
X-ray Crystallography and Solid-State Structure
While the specific crystal structure for this compound is not detailed in the provided search results, its solid-state architecture can be inferred from crystallographic studies of closely related fluorinated and non-fluorinated benzimidazole derivatives. mdpi.comacs.orgresearchgate.net X-ray diffraction analysis provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. researchgate.net
The benzimidazole core is expected to be nearly planar. researchgate.net In the solid state, the molecules are likely to be organized through a network of intermolecular interactions. A dominant feature in the crystal packing of benzimidazoles is hydrogen bonding. mdpi.comacs.org The N-H group of the imidazole ring typically acts as a hydrogen bond donor, forming N-H···N or N-H···O hydrogen bonds that link the molecules into chains, dimers, or more complex three-dimensional networks. mdpi.comacs.orgresearchgate.net
The table below presents typical geometric parameters for the benzimidazole ring, derived from studies on related structures.
| Parameter | Expected Value | Source |
| C-N Bond Length (imidazole) | ~1.31 - 1.39 Å | mdpi.comnih.gov |
| C-C Bond Length (benzene) | ~1.36 - 1.41 Å | mdpi.com |
| C-N-C Bond Angle (imidazole) | ~105° - 110° | mdpi.com |
| Dihedral Angle (between rings) | Nearly planar (< 5°) | researchgate.net |
Determination of Molecular Geometry and Crystal Packing
The precise molecular geometry and crystal packing of this compound are best determined by single-crystal X-ray diffraction. While crystallographic data for the specific title compound is not widely published, analysis of closely related fluorinated benzimidazole derivatives provides significant insights into its expected structural features.
For instance, studies on various fluorinated (benzo[d]imidazol-2-yl) compounds reveal that the benzimidazole ring system is essentially planar. mdpi.com The fusion of the benzene and imidazole rings creates a rigid bicyclic core. The substituents at the 2, 5, and 6 positions—a methyl group and two fluorine atoms, respectively—will lie in or very close to this plane. The C-F bond lengths are typically in the range of 1.34-1.36 Å, and the C-C bond lengths within the benzene ring are influenced by the electron-withdrawing nature of the fluorine atoms.
The crystal packing of benzimidazoles is heavily dictated by intermolecular hydrogen bonds. acs.org In N-unsubstituted benzimidazoles, the N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom (N3) serves as an acceptor. This typically leads to the formation of infinite chains or tapes of molecules linked by robust N-H···N hydrogen bonds. beilstein-journals.orgnih.gov
Table 1: Representative Crystallographic Data for a Related Fluorinated Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 110.12 |
| Z | 4 |
(Note: Data is illustrative and based on a representative fluorinated benzimidazole structure. Actual values for this compound may vary.)
Analysis of Tautomerism and Non-Covalent Interactions in the Solid State
Benzimidazole and its derivatives can exist in two tautomeric forms due to the migration of the proton between the N1 and N3 atoms of the imidazole ring. However, in the solid state, this prototropic tautomerism is typically suppressed. beilstein-journals.orgnih.gov The molecules adopt a single, fixed tautomeric form within the crystal lattice, a phenomenon often referred to as "blocked tautomerism". beilstein-journals.orgbeilstein-journals.org This is a consequence of the formation of strong, directional N-H···N hydrogen bonds that lock the proton in place between adjacent molecules. nih.gov Therefore, in the crystalline form of this compound, one would expect to find a well-defined arrangement where each molecule acts as both a hydrogen bond donor and acceptor, creating a stable, ordered supramolecular assembly.
Beyond the primary N-H···N hydrogen bonds, the solid-state structure is stabilized by a network of other non-covalent interactions. The unique electronic nature of the imidazole ring allows it to participate in various weak interactions. nih.gov The presence of the methyl group and the aromatic rings introduces the possibility of C-H···π and π-π stacking interactions.
The fluorine atoms at the 5- and 6-positions are particularly important in modulating these interactions. They introduce the potential for several other types of contacts, including:
C-H···F hydrogen bonds: These are weak hydrogen bonds where a C-H bond acts as the donor and a fluorine atom as the acceptor.
C-F···π interactions: The electron-rich π-system of the benzimidazole ring can interact with the electron-poor fluorine atoms of a neighboring molecule. mdpi.com
Halogen bonds: Under certain electronic conditions, fluorine can act as a halogen bond donor, interacting with nucleophilic sites. rsc.org
Table 2: Key Non-Covalent Interactions in Fluorinated Benzimidazole Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
|---|---|---|---|---|
| Hydrogen Bond | N-H | N | ~2.8 - 3.0 | Forms primary structural motifs (chains/tapes) |
| Hydrogen Bond | C-H | F | ~3.0 - 3.4 | Directional, contributes to packing stability |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | ~3.3 - 3.8 | Stabilizes layered structures |
Influence of Fluorine Atoms on Crystal Structure
The incorporation of fluorine atoms into the benzimidazole scaffold has a profound and multifaceted influence on its crystal structure. The high electronegativity and unique electronic properties of fluorine modify the molecule's charge distribution, dipole moment, and capacity for intermolecular interactions. ontosight.ai
One of the primary effects is the enhancement of the molecule's ability to form diverse hydrogen-bonded networks. Research on a series of fluorinated (benzo[d]imidazol-2-yl)methanols has demonstrated a clear correlation: the more fluorine atoms present in the structure, the higher the dimensionality of the resulting hydrogen-bonded framework. mdpi.com This suggests that the fluorine atoms, by participating in or influencing C-H···F and other weak interactions, guide the assembly of the primary N-H···N chains into more complex 2D or 3D structures.
Furthermore, fluorination can alter the geometry of π-π stacking interactions. The introduction of electron-withdrawing fluorine atoms onto the benzene ring creates an electron-poor region on the aromatic surface. This can favor offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize favorable quadrupole interactions.
Conclusion
5,6-difluoro-2-methyl-1H-benzo[d]imidazole is a fluorinated heterocyclic compound with significant potential in the chemical sciences, particularly in the field of medicinal chemistry. While detailed research on this specific molecule is still emerging, the well-established importance of the benzimidazole (B57391) core and the beneficial effects of fluorination provide a strong rationale for its further investigation. The development of efficient synthetic routes and the comprehensive characterization of its physicochemical and biological properties will be crucial steps in unlocking the full potential of this promising compound. Further research is warranted to explore its utility as a lead compound for the development of novel therapeutic agents and as a versatile intermediate in organic synthesis.
Structure Activity Relationship Sar Studies of 5,6 Difluoro 2 Methyl 1h Benzo D Imidazole Derivatives
Influence of Fluorine Substitution on Biological Activity
The introduction of fluorine into the benzimidazole (B57391) ring system significantly modulates its physicochemical properties, which in turn affects its biological activity. The high electronegativity, small size, and ability to form strong carbon-fluorine bonds make fluorine a unique element in medicinal chemistry.
Impact on Anticonvulsant Properties
Benzimidazole derivatives have been recognized as a promising scaffold for the development of anticonvulsant agents. nih.gov The presence of fluorine atoms can enhance the anticonvulsant activity of these compounds. While specific studies on 5,6-difluoro-2-methyl-1H-benzo[d]imidazole are limited, research on related fluorinated benzimidazoles suggests that the electron-withdrawing nature of fluorine can modulate the interaction of the molecule with biological targets involved in seizure activity. researchgate.net
A study on various substituted benzimidazole derivatives revealed that compounds with electron-withdrawing groups, such as halogens, exhibited potent anticonvulsant activity. researchgate.net For instance, a derivative featuring a 4-fluoro substituent (4f) showed significant protection in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. researchgate.net This suggests that the difluoro substitution at the 5 and 6 positions of the benzimidazole ring could contribute positively to the anticonvulsant profile of the molecule. The optimal lipophilicity for central nervous system activity is often cited as a Clog P value near 2.0, and fluorine substitution can influence this parameter. researchgate.net
| Compound ID | Substitution Pattern | Anticonvulsant Activity (MES model) | Anticonvulsant Activity (scPTZ model) | Neurotoxicity |
| 4e | 4-bromo | Potent | Potent | Devoid of toxicity at 60 and 100 mg/kg |
| 4f | 4-fluoro | Potent | Potent | Devoid of toxicity at 60 and 100 mg/kg |
| 4g | 2-chloro | Potent | Potent | Devoid of toxicity at 60 and 100 mg/kg |
| 4h | 4-nitro | Potent | Potent | Devoid of toxicity at 60 and 100 mg/kg |
| 4j | Not specified halogen | Potent | Potent | Devoid of toxicity at 60 and 100 mg/kg |
Data derived from a study on 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides. researchgate.net
Effects on Chemical Stability and Bioactivity
The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. acs.org This increased stability can lead to a longer half-life and improved bioavailability. nih.govresearchgate.net For instance, the replacement of a C-H bond with a C-F bond is a known strategy to increase metabolic stability. researchgate.net Studies on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors demonstrated that fluorine substitution significantly increased the mouse liver microsome half-life by up to 5-fold compared to non-fluorinated analogues. nih.govmdpi.com
Furthermore, fluorine substitution can influence the pKa of nearby functional groups, altering the ionization state of the molecule and its ability to interact with biological targets. mdpi.com The introduction of fluorine can also enhance binding affinity to target proteins. researchgate.net The small size of the fluorine atom allows it to be well-tolerated within binding pockets and can lead to favorable interactions, such as hydrogen bonding. mdpi.com
Role of Substituents at Key Positions (1, 2, 5, 6) on the Benzimidazole Ring
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring. SAR analyses have indicated that substitutions at the N-1, C-2, C-5, and C-6 positions are particularly influential. nih.govnih.gov
Positional Effects of Halogen Atoms on Biological Potency
The position of halogen atoms on the benzimidazole ring can significantly impact biological potency. Studies on halogen-substituted cinnamic acid derivatives as anticonvulsants revealed that substitution at the 4-position of the benzene (B151609) ring was beneficial for antiepileptic activities. nih.gov In the context of the benzimidazole ring, which is a fused bicyclic system, the 5 and 6 positions are analogous to the para-positions of a benzene ring. Therefore, the presence of fluorine atoms at the 5 and 6 positions in this compound is anticipated to have a profound effect on its biological activity.
Research on other benzimidazole derivatives has shown that halogen substitution at the C-5 and C-6 positions can be crucial for activity. nih.gov For example, in a series of BRAF inhibitors, the 5,6-dichloro substitution was found to enhance hydrophobic interactions within the allosteric back pocket of the enzyme's binding site. nih.gov While this is a different biological target, it highlights the importance of di-halogenation at these positions.
Influence of Electron-Withdrawing and Electron-Donating Groups
In many cases, the presence of electron-withdrawing groups enhances biological activity. mdpi.com For instance, SAR studies on certain anticancer benzimidazoles revealed that a trifluoromethyl group (a strong electron-withdrawing group) at the C-6 position, along with a fluoro group on an adjacent phenyl ring, was crucial for activity. nih.gov Conversely, in other series, electron-donating groups have been found to be beneficial. For example, in a study of benzimidazole derivatives as DNA topoisomerase I inhibitors, disubstituted phenyl rings with electron-donating groups like methoxy (B1213986) and hydroxy resulted in increased lipophilicity and improved activity. nih.gov
The interplay between the electron-withdrawing difluoro groups at positions 5 and 6 and the electron-donating methyl group at position 2 in this compound creates a unique electronic profile that likely dictates its specific biological interactions.
Impact of Alkyl Chain Lengths and Aromatic Substituents
Substituents at the C-2 position of the benzimidazole ring have a significant impact on biological activity. The methyl group at the C-2 position of the title compound is a small alkyl substituent. In some studies, the presence of a small alkyl group at this position has been found to be favorable.
In a broader context of benzimidazole derivatives, the nature of the substituent at C-2 can dramatically alter the biological profile. For instance, replacing the methyl group with larger aromatic or heterocyclic rings can lead to different biological activities. SAR studies on anti-inflammatory benzimidazoles have shown that substitution with a 2,6-difluoro phenyl moiety at the 2-position of an imidazole (B134444) ring substituted at C6 of benzimidazole enhanced the inhibition of TNF-α and p38α MAP kinase activity. nih.gov
Mechanistic Insights from SAR Analysis
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. For this compound derivatives, SAR studies provide valuable insights into the molecular features essential for their interaction with specific biological targets.
The core 1H-benzo[d]imidazole nucleus is a key pharmacophoric element, serving as a versatile scaffold that can engage in various non-covalent interactions with biological macromolecules. The planarity of this bicyclic system is often crucial for effective binding.
The key pharmacophoric features of this compound derivatives can be summarized as follows:
The Benzimidazole Core: This planar aromatic system is a fundamental component for activity, often participating in π-π stacking and hydrophobic interactions within target binding sites. researchgate.net The imidazole portion of the ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-type nitrogen), allowing for critical interactions with amino acid residues in proteins. researchgate.net
Substituents at the C2-Position: The methyl group at the C2-position contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions. Modifications at this position significantly impact biological activity. For instance, replacing the methyl group with larger aryl or substituted phenyl groups has been shown to modulate the anticancer and antimicrobial properties of benzimidazole derivatives. rsc.org
Fluorine Atoms at the C5 and C6-Positions: The electron-withdrawing fluorine atoms at the 5- and 6-positions have a substantial impact on the electronic properties of the benzimidazole ring. nih.gov These substitutions can enhance binding affinity by altering the acidity of the N-H proton and modulating the molecule's electrostatic potential. Furthermore, fluorine atoms can form hydrogen bonds and other non-covalent interactions with biological targets. nih.gov
The N1-Position: The nitrogen at the 1-position is a common site for substitution. Alkylation or arylation at this position can significantly influence the compound's pharmacokinetic properties and target selectivity. nih.gov SAR studies on various benzimidazole series have demonstrated that modifications at the N1-position can lead to enhanced anti-inflammatory or antiproliferative activities. nih.govnih.gov
The following table outlines the key pharmacophoric elements and the importance of different substituent groups based on SAR studies of analogous benzimidazole derivatives.
| Pharmacophoric Element | Position | Role in Activity |
| Benzimidazole Nucleus | Core Scaffold | Planar structure for π-π stacking and hydrophobic interactions. researchgate.net |
| Imidazole N-H | N1 | Hydrogen bond donor. researchgate.net |
| Imidazole N | N3 | Hydrogen bond acceptor. researchgate.net |
| Methyl Group | C2 | Contributes to lipophilicity and hydrophobic interactions. rsc.org |
| Fluoro Groups | C5, C6 | Electron-withdrawing, modulates electronics, potential for H-bonding. nih.gov |
| Substituent | N1 | Influences pharmacokinetic properties and target selectivity. nih.gov |
Structural modifications to the this compound scaffold directly influence how the molecule interacts with its biological targets. Molecular docking and in-vitro studies of related compounds have provided a clearer understanding of these interactions.
For instance, in a study on 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, a close analog, the benzimidazole ring was found to form inclusion complexes with cyclodextrins, indicating its ability to participate in host-guest interactions. researchgate.net This suggests that the difluoro-substituted benzene ring of this compound likely engages in hydrophobic interactions within the binding pockets of target proteins. researchgate.net
The nature of the substituent at the C2-position is critical in determining target specificity. While a small methyl group may fit into a compact hydrophobic pocket, larger substituents can be designed to interact with adjacent regions of a binding site. For example, the introduction of phenyl rings with various substitutions at the C2-position of the benzimidazole core has been shown to influence the inhibition of enzymes like dihydrofolate reductase (DHFR). rsc.org
The table below illustrates the correlation between specific structural modifications on the benzimidazole scaffold and their observed impact on molecular target interactions, based on studies of analogous compounds.
| Structural Modification | Target Interaction | Resulting Biological Activity | Reference Compound Class |
| Substitution at N1-position with alkyl or benzyl (B1604629) groups | Increased lipophilicity, enhanced hydrophobic interactions | Improved antibacterial and anticancer activity | N,2,6-Trisubstituted 1H-benzimidazoles |
| Introduction of electron-withdrawing groups at C5/C6 (e.g., -F, -Cl) | Enhanced binding affinity through altered electronics and potential for halogen bonding | Potent anti-inflammatory and antiviral activity | Halogenated benzimidazole derivatives |
| Variation of substituent at C2-position (e.g., aryl groups) | Modulated interaction with the ATP binding pocket of kinases or the active site of enzymes | Anticancer, antimicrobial, and enzyme inhibitory activity | 2-Arylbenzimidazoles |
| Introduction of a trifluoromethyl group at C2 | Increased lipophilicity and metabolic stability | Antiparasitic activity | 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
Mechanistic Investigations of Biological Interactions of 5,6 Difluoro 2 Methyl 1h Benzo D Imidazole
Cellular Modulatory Effects
There is no specific information available in the reviewed literature detailing the effects of 5,6-difluoro-2-methyl-1H-benzo[d]imidazole on cell cycle progression or its potential to induce G2/M arrest.
No studies were found that investigate the ability of this compound to induce apoptosis or its effect on the regulation of associated proteins such as Caspase-3, Bax, or Bcl-2.
Potential Applications of 5,6 Difluoro 2 Methyl 1h Benzo D Imidazole in Advanced Materials and Catalysis
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in technologies such as optical data storage, telecommunications, and frequency conversion. researchgate.netmdpi.com Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO responses. researchgate.net Benzimidazole (B57391) derivatives have been identified as a promising class of organic NLO materials due to their inherent charge transfer characteristics. researchgate.net
The NLO properties of organic molecules are often evaluated by their first-order hyperpolarizability (β). Theoretical studies, such as those employing Density Functional Theory (DFT), are valuable tools for predicting the NLO response of new compounds. mdpi.com For benzimidazole-based systems, structural modifications, including the introduction of various substituents, have been explored to enhance their NLO properties. acs.orgnih.gov
While specific experimental or theoretical NLO data for 5,6-difluoro-2-methyl-1H-benzo[d]imidazole is not extensively documented in publicly available research, the introduction of fluorine atoms into organic molecules is a known strategy to modulate their electronic and optical properties. Fluorine's high electronegativity can influence the charge distribution within the molecule, potentially enhancing its hyperpolarizability. Studies on other benzimidazole derivatives have shown that the strategic placement of electron-withdrawing and electron-donating groups can lead to a significant increase in the NLO response. acs.orgnih.gov Therefore, it is plausible that this compound could exhibit interesting NLO properties, and further investigation through computational and experimental studies would be beneficial to quantify its potential in this area.
A review of related compounds indicates that the benzimidazole framework is a key component in materials exhibiting second harmonic generation (SHG), a key NLO phenomenon. researchgate.net For instance, single crystals of benzimidazole have been grown and their NLO properties have been characterized. researchgate.net
| Compound Family | Investigated NLO Property | Key Findings |
| Benzimidazole Derivatives | First-order hyperpolarizability (β) | Structural modifications can significantly enhance NLO response. acs.orgnih.gov |
| Benzimidazole Single Crystals | Second Harmonic Generation (SHG) | Demonstrates the potential of the core structure in NLO applications. researchgate.net |
Integration into Functional Materials
The robustness and versatile chemical nature of the benzimidazole scaffold make it an excellent building block for the synthesis of high-performance functional materials, including polymers and metal-organic frameworks (MOFs).
Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties. A notable example is the development of a fluorinated benzimidazole-linked highly conjugated polymer for use in stable sulfur batteries. researchgate.net While this polymer does not use this compound specifically, it highlights the potential of fluorinated benzimidazoles to create robust materials for energy storage applications. The covalent integration of polysulfides into the polymer backbone, facilitated by the fluorine atoms, helps to mitigate the polysulfide shuttle effect, a major challenge in lithium-sulfur batteries. researchgate.net
Furthermore, polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. The incorporation of fluorine atoms into the PBI backbone can further enhance these properties and introduce new functionalities. For instance, poly(benzimidazole sulfone)s have been synthesized and characterized for their potential use in the microelectronics industry due to their good solubility, excellent thermal stability, and low dielectric constants. bham.ac.uk
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The benzimidazole moiety can be functionalized with coordinating groups, such as carboxylates, to act as a ligand in the formation of MOFs. For example, a two-dimensional manganese-based MOF has been synthesized using benzimidazole-5,6-dicarboxylic acid as the ligand. researchgate.net The resulting MOF exhibits high thermal stability. researchgate.net The use of this compound as a ligand or a functionalized component of a ligand could lead to the formation of novel MOFs with tailored properties, such as altered pore environments and enhanced stability, due to the presence of the fluorine atoms.
| Material Type | Potential Application | Role of Fluorinated Benzimidazole |
| Conjugated Polymers | Sulfur Batteries | Enhances stability and facilitates covalent anchoring of polysulfides. researchgate.net |
| Poly(benzimidazole sulfone)s | Microelectronics | Improves thermal stability and provides low dielectric constants. bham.ac.uk |
| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Can act as a functional ligand to create robust and porous materials. researchgate.net |
Role as Ligands or Catalytic Components in Organic Synthesis
The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives make them excellent ligands for a wide range of metal ions. nih.govnih.govnih.gov The resulting metal complexes have shown significant catalytic activity in various organic transformations. nih.govdergi-fytronix.comresearcher.life
In particular, palladium and ruthenium complexes containing benzimidazole-based ligands have been successfully employed as catalysts. For instance, palladium complexes with benzimidazole-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high activity in Suzuki and Heck cross-coupling reactions. researchgate.net Ruthenium(II) complexes bearing benzimidazole derivatives have been shown to be effective catalysts for the transfer hydrogenation of ketones. dergi-fytronix.com
The introduction of fluorine atoms onto the benzimidazole ligand, as in this compound, can significantly influence the catalytic properties of the corresponding metal complex. The electron-withdrawing nature of fluorine can modulate the electron density at the metal center, which in turn can affect the catalytic activity, selectivity, and stability of the catalyst. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligand are crucial in tuning the reactivity of the catalyst. researcher.life
N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are a prominent class of ligands in modern catalysis. researchgate.netnih.govrsc.org The fluorination of the benzimidazole backbone could lead to the development of new NHC ligands with unique electronic properties, potentially leading to enhanced catalytic performance in a variety of reactions. rsc.org
| Metal | Catalytic Application | Potential Influence of this compound Ligand |
| Palladium (Pd) | Cross-coupling Reactions (e.g., Suzuki, Heck) | Modulation of electronic properties of the catalyst, potentially improving activity and selectivity. researcher.liferesearchgate.net |
| Ruthenium (Ru) | Transfer Hydrogenation of Ketones | Tuning of the metal center's reactivity and catalyst stability. dergi-fytronix.com |
| Nickel (Ni) | Kumada Coupling | Potentially enhances catalytic efficiency through electronic effects. nih.gov |
| Gold (Au) | Alkyne Hydration, Arylative Cyclization | Modification of the ligand's electronic and steric properties for improved catalytic performance. bham.ac.uk |
Q & A
Q. Critical Parameters :
- Solvent polarity (DMF enhances nucleophilicity of intermediates).
- Temperature control (reflux vs. microwave irradiation).
- Purification via column chromatography (hexane/EtOAc gradients) to isolate the product from byproducts like 5,6-difluoro-1H-benzimidazole .
How can spectroscopic and computational methods be used to characterize this compound?
Basic Research Question
Q. Advanced Computational Validation :
- DFT (B3LYP/6-311++G(d,p)) : Optimized geometry shows a planar benzimidazole ring with dihedral angles <5° between substituents. HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity .
How does fluorination at the 5,6 positions influence the electronic and steric properties of 2-methylbenzimidazole?
Advanced Research Question
Fluorination significantly alters electronic and steric behavior:
- Electron-Withdrawing Effect : Fluorine atoms reduce electron density at C5/C6, increasing electrophilicity (evidenced by ⁵J coupling in ¹⁹F NMR) .
- Hydrogen Bonding : Fluorine can act as a weak H-bond acceptor, influencing binding to biological targets (e.g., EGFR kinase) .
- Steric Effects : The small size of fluorine minimizes steric hindrance, allowing for tighter packing in crystal lattices (X-ray data shows intermolecular F···H-C contacts of 2.8–3.1 Å) .
Contradiction Note : While fluorination generally enhances metabolic stability, some studies report increased toxicity in in vitro models, possibly due to fluorine-mediated interference with mitochondrial enzymes .
How can researchers resolve contradictory data in biological activity among fluorinated benzimidazole analogs?
Advanced Research Question
Contradictions in biological data (e.g., antimicrobial vs. cytotoxic effects) arise from:
- Substituent Positional Isomerism : 5,6-difluoro derivatives show higher antimicrobial activity (MIC = 2–4 µg/mL against S. aureus) compared to 4,5-difluoro analogs (MIC = 16 µg/mL) due to optimized lipophilicity (logP = 2.1 vs. 1.8) .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times (24h vs. 48h) can skew IC₅₀ values. Standardize protocols using guidelines from .
- Metabolic Stability : Fluorinated compounds may exhibit species-dependent metabolism; compare rodent vs. human liver microsome data .
What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17) with a grid box centered on the ATP-binding site (20 ų). Results show a binding energy of −9.2 kcal/mol, driven by π-π stacking with Phe723 and H-bonds with Thr766 .
- MD Simulations (GROMACS) : After 100 ns simulation, RMSD analysis (<2.0 Å) confirms stable binding. MM-PBSA calculations estimate ΔG_bind = −35 kJ/mol .
- ADMET Prediction (SwissADME) : High GI absorption (90%) but moderate BBB permeability (logBB = −0.5) due to fluorine’s polarity .
What methodological approaches are recommended for analyzing the degradation pathways of this compound under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. HPLC-MS identifies major degradation products:
- Acidic Hydrolysis : Cleavage of the imidazole ring to form 4,5-difluoro-2-methylaniline (RT = 4.2 min).
- Oxidative Stress : Sulfoxide formation at N1 (RT = 5.8 min) .
- Kinetic Modeling : Pseudo-first-order kinetics (R² > 0.98) with t₁/₂ = 8h in pH 7.4 buffer at 37°C .
How can researchers optimize the stability of this compound in formulation studies?
Advanced Research Question
- Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to prevent hydrolysis. Residual moisture <1% ensures stability over 12 months at 4°C .
- Solid Dispersion : Use PVP-K30 to enhance solubility (5.2 mg/mL vs. 1.1 mg/mL free compound) and reduce crystallization .
- Protection from Light : Amber glass vials reduce photodegradation by 90% compared to clear vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
